molecular formula C21H36N2 B6120969 1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine

1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine

Cat. No. B6120969
M. Wt: 316.5 g/mol
InChI Key: YTLAGVUSFRKDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine (also known as MTMA) is a synthetic compound that belongs to the class of piperazine derivatives. MTMA has been gaining attention in scientific research due to its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

MTMA acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. It also acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This dual mechanism of action is thought to contribute to its potential therapeutic effects in the treatment of psychiatric and neurodegenerative disorders.
Biochemical and Physiological Effects:
MTMA has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, cognition, and behavior. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MTMA in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on MTMA. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MTMA and its potential side effects.

Synthesis Methods

The synthesis of MTMA involves the reaction of 1-(2-adamantyl)piperazine with 4-methylcyclohexyl chloride in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of MTMA. The purity of the synthesized compound can be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MTMA has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. MTMA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2-adamantyl)-4-(4-methylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2/c1-15-2-4-20(5-3-15)22-6-8-23(9-7-22)21-18-11-16-10-17(13-18)14-19(21)12-16/h15-21H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLAGVUSFRKDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantyl)-4-(4-methylcyclohexyl)piperazine

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